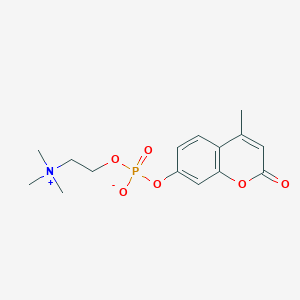

4-Methylumbelliferyl Phosphocholine

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20NO6P/c1-11-9-15(17)21-14-10-12(5-6-13(11)14)22-23(18,19)20-8-7-16(2,3)4/h5-6,9-10H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMHBWTKCGCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60914194 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97055-84-0 | |

| Record name | 4-Methylumbelliferyl phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097055840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60914194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Beschreibung

Elucidation of Cell Signaling Pathways Mediated by Phospholipases

4-Methylumbelliferyl Phosphocholine (B91661) serves as a key substrate for assaying the activity of phospholipase C (PLC), a crucial enzyme family in signal transduction. scbt.comfrontiersin.org PLCs catalyze the hydrolysis of phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP2), into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgbosterbio.com This signaling cascade is initiated by a wide array of extracellular stimuli, including hormones and growth factors, and plays a pivotal role in regulating intracellular calcium levels and activating protein kinase C (PKC). frontiersin.orgbosterbio.com

The enzymatic cleavage of the phosphocholine headgroup from 4-MUPC by PLC results in the release of the highly fluorescent molecule 4-methylumbelliferone (B1674119). The resulting increase in fluorescence provides a direct and quantifiable measure of PLC activity. This allows researchers to investigate the modulation of PLC-mediated signaling pathways in various physiological and pathological contexts. For instance, aberrant PLC activity has been implicated in the progression of cancer and neurodegenerative diseases. preprints.org

| Enzyme Studied | Substrate | Detection Method | Research Application |

| Phospholipase C (PLC) | 4-Methylumbelliferyl Phosphocholine (4-MUPC) | Fluorometric | Investigating signal transduction pathways |

| Acid Sphingomyelinase | This compound (4-MUPC) | Fluorometric | Studying phospholipid metabolism and lysosomal function |

This table summarizes the use of this compound in studying enzyme activity.

Research into Membrane Dynamics and Lipid Homeostasis

The dynamic nature of cellular membranes and the precise regulation of lipid composition are fundamental to cell function. Fluorescent lipid probes are indispensable tools for studying these processes. libretexts.orgnih.govacs.org

This compound has been shown to be a substrate for acid sphingomyelinase, an enzyme that also hydrolyzes phosphatidylcholine. nih.gov This characteristic allows for its use in studying the metabolism of phospholipids within cellular membranes. The metabolism of key phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) is critical for maintaining membrane integrity and is linked to various diseases, including fatty liver disease. nih.gov By monitoring the hydrolysis of 4-MUPC, researchers can gain insights into the activity of enzymes involved in phospholipid turnover and how this process is altered in different cellular states.

A closely related compound, 4-methylumbelliferyl phosphate (B84403) (MU-P), has been effectively used to assess the cellular availability and release of contents from liposomes. nih.govnih.govresearchgate.net Liposomes are spherical vesicles that can encapsulate therapeutic agents for targeted delivery. cd-bioparticles.netnih.govxiahepublishing.com When liposomes containing MU-P are taken up by cells, the release of MU-P into the cytoplasm leads to its rapid dephosphorylation by endogenous phosphatases, generating the fluorescent 4-methylumbelliferone. nih.govnih.govresearchgate.net The resulting fluorescence signal provides a quantitative measure of the release of the liposome's contents into the cell. This technique allows for the evaluation of the efficiency of different liposomal formulations in delivering their cargo. nih.govnih.gov

| Liposome (B1194612) Content Reporter | Principle of Detection | Application |

| 4-methylumbelliferyl phosphate (MU-P) | Enzymatic conversion to fluorescent 4-methylumbelliferone upon release from liposome | Quantifying cellular availability and release kinetics of liposomal contents |

| Sulforhodamine B (SRB) | Dequenching of fluorescence upon release from liposome | Tracking intracellular release of hydrophilic drugs |

This table outlines fluorescent probes used to monitor liposome content release.

Analysis of Lysosomal Function and Dysfunction

Lysosomes are cellular organelles responsible for the degradation of various macromolecules. Dysfunctional lysosomes are implicated in a group of genetic disorders known as lysosomal storage diseases (LSDs). yodadiagnostics.comnih.govpreventiongenetics.com Fluorometric assays using 4-methylumbelliferyl-containing substrates are a cornerstone in the diagnosis and research of LSDs. nih.govnih.gov

The principle of these assays involves the incubation of a biological sample, such as cultured cells or tissue homogenates, with a specific 4-methylumbelliferyl-conjugated substrate. yodadiagnostics.comnih.gov If the corresponding lysosomal enzyme is active, it will cleave the substrate, releasing the fluorescent 4-methylumbelliferone. The intensity of the fluorescence is proportional to the enzyme's activity. yodadiagnostics.com This method is used to measure the activity of a wide range of lysosomal hydrolases and is critical for the early diagnosis and monitoring of LSDs. yodadiagnostics.comnih.gov For example, the hydrolysis of 4-MUPC can be used to assess the activity of acid sphingomyelinase, the deficiency of which leads to Niemann-Pick disease. nih.gov

Probing Protein-Lipid Interactions at Cellular Interfaces

Interactions between proteins and lipids at cellular interfaces are fundamental to a vast number of cellular processes, including signal transduction and membrane trafficking. nih.govnih.govnih.gov While techniques like photocrosslinking with bifunctional lipid probes are often employed to identify these interactions, the fluorescent nature of the cleaved product of 4-MUPC offers potential for studying certain protein-lipid binding events. nih.gov

The binding of a protein to the phosphocholine headgroup of 4-MUPC could potentially alter the accessibility of the substrate to its hydrolyzing enzyme. By measuring changes in the rate of fluorescence generation, it may be possible to infer the binding of proteins to this specific lipid headgroup. This approach could complement other methods for studying protein-lipid interactions, providing a dynamic view of these interactions at the membrane surface.

Mechanistic Principles of 4 Methylumbelliferyl Phosphocholine Hydrolysis and Fluorescence Signal Generation

Enzymatic Cleavage Mechanism and 4-Methylumbelliferone (B1674119) Liberation

The fundamental principle behind the use of 4-Methylumbelliferyl Phosphocholine (B91661) in enzyme assays is its targeted hydrolysis by specific enzymes, leading to the release of the highly fluorescent molecule, 4-Methylumbelliferone (4-MU). 4-MUP consists of a phosphocholine group linked to the 7-hydroxyl group of 4-methylumbelliferone via a phosphate (B84403) ester bond. This linkage effectively "quenches" the fluorescence of the umbelliferone (B1683723) core.

The enzymatic cleavage of 4-MUP is a hydrolysis reaction catalyzed by enzymes with phospholipase C-type phosphodiesterase activity. nih.gov For instance, acid sphingomyelinase has been shown to hydrolyze 4-MUP. nih.gov In this reaction, the enzyme recognizes and binds to the phosphocholine portion of the substrate. It then catalyzes the cleavage of the phosphate ester bond, breaking the molecule into two parts: phosphocholine and the liberated 4-Methylumbelliferone. nih.govresearchgate.net

This process can be summarized as: 4-Methylumbelliferyl Phosphocholine (non-fluorescent) + H₂O ---(Enzyme)--> 4-Methylumbelliferone (fluorescent) + Phosphocholine

The liberation of 4-MU is the critical event that generates the detectable signal. caymanchem.com Because a single enzyme molecule can catalyze the hydrolysis of many substrate molecules per minute, this process provides a significant amplification of the signal, allowing for the detection of very low levels of enzyme activity. creative-enzymes.comnih.gov

Spectroscopic Characteristics of 4-Methylumbelliferone and its Fluorescent Properties

Once liberated from the phosphocholine moiety, 4-Methylumbelliferone (also known as hymecromone) exhibits distinct and powerful fluorescent properties that are exploited for its detection. caymanchem.compromega.de In its original, esterified form as 4-MUP, the molecule does not fluoresce. promega.de The fluorescence of 4-MU is highly dependent on the pH of the surrounding medium. caymanchem.comtandfonline.com

The 7-hydroxyl group of 4-MU has a pKa of approximately 7.6-7.8. tandfonline.comsigmaaldrich.com At pH values below this pKa, the hydroxyl group is protonated, and the molecule exists in its neutral, phenolic form. In this state, it exhibits some fluorescence. However, at pH values above the pKa, the hydroxyl group deprotonates to form the anionic phenolate (B1203915). This phenolate form is significantly more fluorescent, with its fluorescence intensity reaching a maximum at a pH of around 10 or higher. sigmaaldrich.com The fluorescence at pH 10.3 can be about 100 times more intense than at pH 7.4. sigmaaldrich.com For this reason, enzyme assays using 4-MUP are often stopped or measured in a high pH buffer (e.g., glycine (B1666218) or carbonate buffer) to maximize the fluorescent signal of the product. sigmaaldrich.compromega.com

The spectroscopic properties of 4-Methylumbelliferone are characterized by its excitation and emission wavelengths. In alkaline conditions (pH > 9), where its fluorescence is strongest, 4-MU typically has an excitation maximum around 360-365 nm and an emission maximum in the blue region of the spectrum, around 445-450 nm. aatbio.comchemicalbook.comfigshare.com

Interactive Table: Spectroscopic Properties of 4-Methylumbelliferone

| Property | Value | Conditions | Citations |

| Excitation Maximum | ~360 nm | High pH (7.12-10.3) | caymanchem.comaatbio.com |

| Excitation Maximum | ~320 nm | Low pH (1.97-6.72) | caymanchem.com |

| Emission Maximum | ~448 nm | - | aatbio.com |

| Emission Maximum | 445-455 nm | pH Dependent | caymanchem.com |

| pKa (7-hydroxyl group) | ~7.6-7.8 | - | tandfonline.comsigmaaldrich.com |

| Optimal pH for Fluorescence | >10 | - | sigmaaldrich.com |

Quantitative Aspects of Fluorogenic Signal Transduction in Enzyme Assays

Fluorometric assays utilizing substrates like 4-MUP are highly sensitive and allow for the real-time monitoring of enzyme kinetics. numberanalytics.comantibodiesinc.com The quantitative principle is straightforward: the rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. creative-enzymes.com

To perform a quantitative assay, the reaction is initiated by mixing the enzyme with the 4-MUP substrate. As the enzyme hydrolyzes the substrate, the concentration of the fluorescent product, 4-MU, increases over time. This increase in fluorescence is monitored using a fluorometer, an instrument that measures fluorescent light at specific excitation and emission wavelengths. researchgate.net

Under initial velocity conditions (where less than 10-15% of the substrate has been consumed) and with the substrate concentration well above the enzyme's Michaelis constant (Kₘ), the rate of product formation is linear with time and directly proportional to the enzyme concentration. numberanalytics.com This allows researchers to determine the enzyme's activity, often expressed in units such as moles of product formed per unit time per amount of enzyme.

To convert the measured relative fluorescence units (RFU) into an absolute concentration of product, a standard curve is typically generated. promega.comresearchgate.net This is done by measuring the fluorescence of known concentrations of pure 4-Methylumbelliferone under the same buffer and instrument conditions as the enzyme assay. promega.de By plotting the fluorescence intensity against the known concentrations, a calibration curve is created that allows the RFU values from the enzymatic reaction to be accurately converted into the molar amount of 4-MU produced. researchgate.net This robust method provides a highly sensitive and quantitative measure of enzyme activity. creative-enzymes.comnih.gov

Applications in Phosphodiesterase and Phospholipase Activity Profiling

Characterization of Other Phosphatase and Phosphocholine-Metabolizing Enzyme Activities

General Phosphatase Activity Quantification with Related Substrates

For the broad quantification of phosphatase activity (e.g., acid and alkaline phosphatases), a closely related compound, 4-Methylumbelliferyl Phosphate (B84403) (MUP), is widely used. nih.govmedchemexpress.com The principle is analogous: phosphatases cleave the phosphate group from MUP, releasing the highly fluorescent 4-methylumbelliferone (B1674119). bioassaysys.com This reaction provides a sensitive method for detecting phosphatase activity. bioassaysys.com

However, a significant drawback of MUP is that the fluorescence of its product, 4-methylumbelliferone, is pH-dependent and requires an alkaline environment (pH > 8) for a maximum signal. nih.govthermofisher.com This limits its use in continuous assays for enzymes with acidic or neutral pH optima, such as acid phosphatase. thermofisher.com

To overcome this limitation, fluorinated derivatives have been developed. One such superior substrate is 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). nih.govthermofisher.com The reaction product of DiFMUP, 6,8-difluoro-4-methylumbelliferone, has a much lower pKa (~4.7), allowing it to fluoresce brightly at acidic and neutral pH. thermofisher.com This makes DiFMUP significantly more sensitive than MUP for assaying enzymes like acid phosphatase at their optimal pH. nih.govthermofisher.com

| Substrate | Abbreviation | Enzyme Target | Optimal pH for Signal | Key Finding | Citation |

|---|---|---|---|---|---|

| 4-Methylumbelliferyl Phosphate | MUP | Alkaline Phosphatase, Acid Phosphatase | Alkaline (~10) | Standard fluorogenic substrate, but signal is weak at acidic/neutral pH. | nih.govthermofisher.com |

| 6,8-difluoro-4-methylumbelliferyl phosphate | DiFMUP | Acid Phosphatase, Protein Phosphatase 1 | Acidic to Neutral (~5-7) | Yields >10-fold higher fluorescence signal than MUP at pH 5.0, enabling continuous assays at lower pH. | nih.govthermofisher.com |

Enzyme Kinetic Studies Utilizing 4-Methylumbelliferyl Phosphocholine (B91661)

Fluorogenic substrates like 4-MUPC and its relatives are instrumental in conducting detailed enzyme kinetic studies. They allow for continuous monitoring of the reaction rate, which is essential for determining key kinetic parameters.

Determination of Michaelis-Menten Parameters (K_m, V_max)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the reaction rate (V) and the substrate concentration ([S]). wikipedia.org The two key parameters of this model are the Michaelis constant (K_m) and the maximum reaction rate (V_max). nih.gov

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's binding affinity to the enzyme. libretexts.org

V_max (Maximum Rate): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. nih.gov

To determine these parameters using a substrate like 4-MUPC or MUP, researchers measure the initial reaction rates at various substrate concentrations. By plotting these rates against the substrate concentration, a hyperbolic curve is generated, which can be fitted to the Michaelis-Menten equation to calculate K_m and V_max. researchgate.net For instance, kinetic studies of non-specific acid phosphatase from rat kidney using 4-methylumbelliferyl phosphate (MUP) as the substrate have successfully determined these parameters both biochemically in tissue extracts and histochemically in tissue sections. nih.gov

| Enzyme | Substrate | Parameter | Reported Value | Significance | Citation |

|---|---|---|---|---|---|

| Bacillus cereus PI-PLC | methyl-FLIP | K_m | 0.81 ± 0.10 mM | Indicates the substrate concentration needed for half-maximal velocity. | researchgate.net |

| Bacillus cereus PI-PLC | methyl-FLIP | V_max | 101 ± 5 s⁻¹ (normalized) | Represents the maximum catalytic rate under saturating substrate conditions. | researchgate.net |

*Note: Data shown for a related fluorescent substrate (methyl-FLIP) to illustrate the determination of kinetic parameters, as specific values for 4-MUPC were not detailed in the provided search context. The principles of determination are identical.

Analysis of Enzyme Turnover Rates

The enzyme turnover number, known as k_cat , represents the number of substrate molecules converted to product per enzyme active site per unit of time when the enzyme is fully saturated. wikipedia.org It is a direct measure of an enzyme's catalytic efficiency. The turnover number is calculated from the maximum rate (V_max) and the total enzyme concentration ([E]_T) used in the assay, according to the equation:

k_cat = V_max / [E]_T wikipedia.org

By determining V_max from kinetic studies with 4-MUPC, and knowing the precise concentration of the enzyme, researchers can calculate the k_cat. This value is crucial for comparing the catalytic efficiency of different enzymes or the effect of mutations or modulators on a single enzyme. For example, enzymes like acetylcholinesterase and carbonic anhydrase are known for their extremely high turnover numbers, approaching the limits of diffusion. wikipedia.org The study of enzyme turnover can be complex, as factors within cellular environments can alter the effective dynamics compared to simplified in vitro models. nih.gov

High-Throughput Screening for Enzyme Inhibitors and Modulators

The search for new drugs often involves screening large libraries of chemical compounds to find molecules that can inhibit or otherwise modulate the activity of a specific enzyme target. nih.gov Fluorescence-based assays are particularly well-suited for this high-throughput screening (HTS) due to their sensitivity, simplicity, and amenability to automation. nih.gov

Design of Inhibition Assays

An inhibition assay using a substrate like 4-MUPC or its derivatives is designed to identify compounds that reduce the rate of enzymatic cleavage. The basic design of such an HTS assay involves the following steps:

Assay Setup: Enzyme, buffer, and a test compound from a chemical library are combined in the wells of a microplate.

Reaction Initiation: The fluorogenic substrate (e.g., 4-MUPC or DiFMUP) is added to each well to start the reaction.

Signal Detection: A fluorescence plate reader monitors the increase in fluorescence intensity over time. The rate of this increase is proportional to the enzyme's activity.

Hit Identification: Wells containing compounds that inhibit the enzyme will show a significantly lower rate of fluorescence increase compared to control wells (which contain no inhibitor). These "hits" are then selected for further validation and characterization.

This approach has been successfully used to screen for inhibitors of various phosphatases. For example, a screen for inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) utilized the substrate DiFMUP in a 384-well format to identify potential therapeutic agents. nih.gov The robustness of such fluorescence assays makes them a vital tool in modern drug discovery. nih.gov

Evaluation of Compound Potency (IC50 Values)

The determination of IC50 values is a cornerstone in pharmacological research, indicating the concentration of a drug required to inhibit a specific biological process by half. For phosphodiesterases and phospholipases, inhibitor potency is more commonly assessed using assays with natural or other synthetic substrates rather than 4-MUPC. For instance, phosphodiesterase-4 (PDE4) inhibitor profiling frequently employs assays that measure the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP).

However, research into inhibitors of enzymes that hydrolyze phosphatidylcholine, such as phosphatidylcholine-specific phospholipase C (PC-PLC) and acid sphingomyelinase (which exhibits phospholipase C activity), provides insight into compound potency against enzymes capable of acting on 4-MUPC. It is important to note that the IC50 values for these inhibitors are typically generated from a variety of assays, which may not have utilized 4-MUPC as the substrate.

Several compounds have been identified as inhibitors of phospholipase C (PLC) and related enzymes. The data for some of these inhibitors are presented below, though the specific use of a 4-MUPC-based assay for generating these IC50 values is not consistently reported.

One of the most well-studied inhibitors of PC-PLC is the xanthate compound D609 (tricyclodecan-9-yl-xanthogenate). It is a competitive inhibitor of PC-PLC and has been reported to have a Ki (inhibition constant) value of 6.4 μM for PC-PLC from the bacterium Bacillus cereus. nih.gov Studies have also shown that D609 can inhibit other enzymes, such as group IV cytosolic phospholipase A2 (cPLA2), with a reported Ki of 86.25 µM and an IC50 of approximately 375 µM in an arachidonic acid release assay. nih.gov This highlights potential cross-reactivity and the importance of the specific assay conditions.

Another widely used inhibitor is U-73122 , an aminosteroid (B1218566) that demonstrates inhibitory effects on phospholipase C with a reported IC50 value between 1 and 2.1 µM. medchemexpress.com However, its mechanism can be complex, as it has been shown to affect calcium influx independently of its action on PLC. nih.gov Its inactive analog, U-73343 , is often used as a negative control in experiments. nih.gov

The table below summarizes the inhibitory potency for several compounds against relevant phospholipase enzymes.

| Compound | Target Enzyme | Reported Potency (IC50/Ki) | Assay Context/Notes |

|---|---|---|---|

| D609 | PC-PLC (Bacillus cereus) | Ki: 6.4 µM | Competitive inhibitor. nih.gov |

| D609 | Group IV cytosolic Phospholipase A2 (cPLA2) | IC50: ~375 µM; Ki: 86.25 µM | Arachidonic acid release assay; mixed inhibition pattern. nih.gov |

| U-73122 | Phospholipase C (PLC) | IC50: 1 - 2.1 µM | General PLC inhibitor. medchemexpress.com |

| LY311727 | Group V Phospholipase A2 (GV-PLA2) | IC50: ~36 nM | Potent inhibitor, comparable to its inhibition of Group IIA PLA2. nih.gov |

| SMA-7 | Acid Sphingomyelinase | IC50: 3.3 µM | Inhibition of neutral SMase in bovine brain microsomes. nih.gov |

Utility in Disease Research and Diagnostic Methodologies

Research into Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested or partially digested macromolecules within the lysosomes. nih.gov This accumulation disrupts normal cell function and results in a wide range of clinical symptoms. nih.gov Fluorogenic substrates, including derivatives of 4-methylumbelliferone (B1674119), are fundamental in the diagnosis and research of these conditions, as they allow for the direct measurement of residual enzyme activity in patient cells. nih.govssiem.org

The diagnostic principle involves incubating a patient's biological sample, such as white blood cells, cultured skin fibroblasts, or dried blood spots, with a specific 4-methylumbelliferyl-linked substrate. A deficiency in the corresponding lysosomal enzyme results in a significantly lower rate of fluorescence generation compared to samples from healthy individuals. This method is widely used for diagnosing various LSDs, such as Gaucher disease (using 4-methylumbelliferyl-beta-glucoside) and for measuring chitotriosidase activity, a biomarker for several LSDs. nih.gov

Diagnosis of Niemann-Pick Disease Types A and B via Specific Derivatives (e.g., 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine)

Niemann-Pick disease (NPD) types A and B are specific types of LSDs caused by a deficiency in the enzyme acid sphingomyelinase (ASM). mountsinai.orgnih.gov This enzyme is responsible for breaking down the lipid sphingomyelin (B164518). mountsinai.org Its deficiency leads to the harmful accumulation of sphingomyelin in various tissues, including the liver, spleen, lungs, and, in the severe neurodegenerative Type A, the brain. mountsinai.orgmsdmanuals.com

The diagnosis of NPD types A and B relies on confirming reduced ASM activity. msdmanuals.com 4-Methylumbelliferyl Phosphocholine (B91661) (4-MUPC) has been identified as a substrate for ASM. nih.gov Research has shown that highly purified acid sphingomyelinase can hydrolyze 4-MUPC, and this activity is deficient in cells from patients with Niemann-Pick disease. nih.gov This establishes 4-MUPC as a direct fluorogenic substrate for assaying ASM activity for diagnostic purposes.

Furthermore, more complex derivatives have been synthesized to better mimic the natural substrate. An example is 6-Hexadecanoylamino-4-methylumbelliferyl Phosphorylcholine . While specific research on this particular derivative for NPD is not extensively detailed in the provided results, the principle follows the established use of similar compounds for other LSDs. For instance, 6-hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside is a specific substrate developed for diagnosing Krabbe disease by measuring galactocerebrosidase activity. nih.gov This approach of adding a fatty acid chain (like hexadecanoylamino) creates a substrate that more closely resembles the natural sphingolipid, potentially offering greater specificity for the target enzyme, ASM.

Screening for Sphingomyelin Metabolism Disorders

Screening for sphingomyelin metabolism disorders, primarily Niemann-Pick disease types A and B, is centered on evaluating the function of the acid sphingomyelinase (ASM) enzyme. nih.gov The accumulation of sphingomyelin is the biochemical hallmark of these conditions. msdmanuals.com

The use of 4-Methylumbelliferyl Phosphocholine (4-MUPC) provides a direct method for screening ASM activity. The compound acts as a synthetic substrate that the ASM enzyme can cleave. nih.gov In a laboratory setting, a sample from an individual suspected of having an ASM deficiency is mixed with 4-MUPC. If the ASM enzyme is present and functional, it will break down the 4-MUPC, releasing the fluorescent 4-methylumbelliferone. The rate of fluorescence production is directly proportional to the enzyme's activity. A significantly reduced or absent rate of fluorescence indicates a deficiency in ASM, pointing towards a diagnosis of a sphingomyelin metabolism disorder like NPD. This fluorometric assay is sensitive and can be adapted for high-throughput screening, making it a valuable tool in newborn screening programs and for differential diagnosis in patients presenting with relevant symptoms.

Interactive Data Table: 4-MUPC in Lysosomal Disorder Research

| Disease/Disorder | Target Enzyme | Substrate | Principle of Utility |

| Niemann-Pick Disease (A & B) | Acid Sphingomyelinase (ASM) | This compound | Direct fluorogenic substrate to measure deficient ASM activity. nih.gov |

| Sphingomyelin Metabolism Disorders | Acid Sphingomyelinase (ASM) | This compound | Screening for deficient ASM activity by measuring the rate of fluorescence. nih.govnih.gov |

| Krabbe Disease (by analogy) | Galactocerebrosidase | 6-Hexadecanoylamino-4-methylumbelliferyl-beta-D-galactopyranoside | A structurally similar derivative used for specific enzyme activity assays. nih.gov |

Contributions to Cancer Research

The metabolism of choline-containing phospholipids (B1166683) is significantly altered in cancer cells to support rapid proliferation, cell signaling, and membrane biosynthesis. researchgate.netnih.gov This aberrant metabolism often leads to elevated levels of phosphocholine (PC) and total choline-containing compounds (tCho), which has become recognized as a metabolic hallmark of cancer. nih.govfrontiersin.org

This compound (4-MUPC) is a valuable research tool in this context. It can be used as a substrate to study the activity of specific enzymes involved in choline (B1196258) phospholipid metabolism, such as phosphatidylcholine-specific phospholipase C (PC-PLC). These enzymes break down phosphatidylcholine, a major component of cell membranes, into signaling molecules. frontiersin.org Dysregulation of these enzymes is implicated in oncogenesis and tumor progression. nih.gov By using 4-MUPC, researchers can measure the activity of these phospholipases in cancer cells versus normal cells, helping to elucidate their role in the disease and to screen for potential inhibitors.

Additionally, the core structure of the substrate, 4-methylumbelliferone (4-MU), has been independently studied for its anti-cancer properties. 4-MU inhibits the synthesis of hyaluronan, a component of the extracellular matrix that is often dysregulated in tumors. nih.gov It has been shown to affect the proliferation, migration, and invasion of tumor cells. nih.gov While the primary use of 4-MUPC is as an enzyme substrate, the biological activities of its constituent parts add another layer of relevance to its use in cancer studies.

Investigations in Neurodegenerative Diseases, including Alzheimer's Disease

Neurodegenerative diseases are often characterized by specific pathological protein accumulations or metabolic dysfunctions. While direct evidence linking this compound to mainstream Alzheimer's disease research is not prominent, its utility is highly relevant to the study of neurodegeneration within the context of lysosomal storage disorders.

Niemann-Pick disease type A is a severe neurovisceral disorder with rapidly progressive neurodegeneration that leads to death in early childhood. mountsinai.orgmsdmanuals.com The neurological symptoms are a direct consequence of sphingomyelin accumulation in neuronal cells due to ASM deficiency. nih.gov As 4-MUPC is a substrate for ASM, it serves as a critical tool for studying the enzymatic defect that underpins this specific form of neurodegeneration. nih.gov Research into the mechanisms of neuronal cell death in NPD-A, facilitated by tools like 4-MUPC, can provide insights into broader pathways of neurodegeneration that may be relevant to other, more common neurodegenerative conditions.

The study of how lipid metabolism defects lead to neuronal dysfunction and death is a growing area of interest in neurodegeneration research. The biochemical pathways involving sphingomyelin and choline phospholipids are crucial for neuronal membrane integrity and signaling. Therefore, substrates like 4-MUPC are instrumental in basic research aimed at understanding the enzymes that govern these pathways and how their dysfunction contributes to neurological disease.

Studies on Inflammatory Responses and Related Enzymatic Activities

Inflammation is a complex biological response involving numerous signaling pathways, many of which involve the metabolism of membrane phospholipids. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can trigger the hydrolysis of sphingomyelin and phosphatidylcholine. nih.gov This process generates bioactive lipids that act as second messengers in inflammatory signaling cascades.

The enzyme acid sphingomyelinase (ASM), the same enzyme deficient in Niemann-Pick disease, can be activated by inflammatory stimuli. This activation leads to the breakdown of sphingomyelin. Given that this compound (4-MUPC) is a substrate for ASM and other phospholipases, it is a useful tool for studying the enzymatic activity associated with inflammatory responses. nih.gov Researchers can use 4-MUPC to measure the activation of these enzymes in cells treated with inflammatory agents, helping to dissect the signaling pathways involved. This allows for the investigation of how different inflammatory conditions modulate phospholipid metabolism and for the screening of compounds that might inhibit these enzymatic activities to reduce inflammation.

Interactive Data Table: Research Applications of 4-MUPC

| Research Area | Key Biological Process | Role of 4-MUPC/Related Compounds |

| Cancer Research | Altered choline phospholipid metabolism; elevated phosphocholine. nih.gov | Fluorogenic substrate for enzymes like PC-PLC to study aberrant metabolic pathways. frontiersin.org |

| Neurodegeneration | Enzymatic defects in lysosomal storage disorders causing neuronal damage (e.g., Niemann-Pick A). mountsinai.orgnih.gov | Substrate to quantify the ASM enzyme deficiency that leads to neurodegeneration in NPD. nih.gov |

| Inflammation | Activation of phospholipases and sphingomyelinases by inflammatory stimuli like TNF-α. nih.gov | Tool to measure the activity of enzymes involved in inflammatory signaling pathways. nih.gov |

Methodological Frameworks and Advanced Analytical Approaches

Strategies for Enhancing Substrate Specificity and Selectivity

While 4-MUPC is a valuable tool, ensuring that the measured activity is specific to the enzyme of interest, such as acid sphingomyelinase, is paramount. Highly purified placental acid sphingomyelinase has been shown to hydrolyze not only sphingomyelin (B164518) but also [14C]phosphatidylcholine and 4-MUPC, indicating a degree of substrate promiscuity. nih.gov

Strategies to enhance specificity and selectivity include:

pH Optimization: Running the assay at the specific pH optimum of the target enzyme (e.g., pH 4.5-5.0 for lysosomal ASM) helps to minimize the activity of other enzymes, such as neutral or alkaline sphingomyelinases, which have different pH optima. nih.govaatbio.com

Use of Specific Inhibitors: The inclusion of known inhibitors for potentially contaminating enzymes can help to isolate the activity of the target enzyme. For instance, the degradation of 4-MUPC by ASM is inhibited by adenosine (B11128) monophosphates (5'-AMP, 3'-AMP, and 2'-AMP), with 5'-AMP being the most potent. nih.gov This characteristic can be used to confirm that the measured activity is attributable to ASM.

Immunological Confirmation: The use of specific antibodies can confirm the identity of the enzyme responsible for 4-MUPC hydrolysis. Research has shown that the phosphodiesterase activity against 4-MUPC copurified with sphingomyelinase from human placenta and cross-reacted with a specific anti-sphingomyelinase monoclonal antibody, strongly indicating that the same enzyme is responsible. nih.gov

Integration with Complementary Analytical Techniques

To validate and expand upon the findings from fluorometric assays using 4-MUPC, researchers often integrate complementary analytical techniques for more detailed product and metabolite analysis.

High-Performance Liquid Chromatography (HPLC) for Product Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of the enzymatic reaction. Following the incubation of 4-MUPC with an enzyme source, reversed-phase HPLC (RP-HPLC) can be used to separate the fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), from the unreacted substrate and other components of the assay mixture. researchgate.netresearchgate.net

This approach offers several advantages:

Quantitative Accuracy: HPLC with a suitable detector (e.g., fluorescence or UV) allows for precise quantification of the 4-MU produced, providing a direct measure of enzyme activity. nih.gov

Separation of Isoforms: It can separate different forms of the product, such as acetylated or methylated derivatives of 4-MU, allowing for a more detailed analysis of the reaction. researchgate.net

Method Validation: HPLC can be used to confirm the identity of the fluorescent product by comparing its retention time with that of a pure 4-MU standard. researchgate.netnih.gov

A typical HPLC method would involve a C18 column and a mobile phase optimized to separate the relatively polar 4-MU from the more complex, charged 4-MUPC substrate. nih.gov

Mass Spectrometry-Based Approaches for Metabolite Identification

Mass spectrometry (MS), often coupled with a separation technique like HPLC (LC-MS), provides unparalleled sensitivity and selectivity for identifying and quantifying metabolites. nih.govijpras.com In the context of 4-MUPC assays, MS can be used to:

Confirm Product Identity: Unequivocally confirm the mass of the product, 4-methylumbelliferone, and its fragments. researchgate.net

Identify Other Metabolites: Detect and identify other potential metabolites or breakdown products from the substrate or cellular environment, providing a more comprehensive understanding of the metabolic pathways involved. nih.govnih.gov

Structural Elucidation: Tandem MS (MS/MS) experiments can be performed to fragment ions, providing structural information that helps in the definitive identification of unknown metabolites. nih.govyoutube.com High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, which is crucial for determining the elemental composition of an unknown compound. ijpras.com

This technique is particularly valuable in complex biological samples like cell lysates or tissue homogenates where numerous molecules could potentially interfere with the assay. nih.gov

Development and Synthesis of Modified 4-Methylumbelliferyl Phosphocholine (B91661) Analogues

The chemical structure of 4-MUPC can be modified to create analogues with improved properties or for different applications. The synthesis of such analogues often builds on established methods for creating phosphodiester and phosphoanhydride bonds. nih.govnih.gov

Potential modifications and their rationale include:

Altering the Linker: The phosphocholine linker could be altered to investigate its role in substrate binding and enzyme specificity.

Modifying the Coumarin Core: Changes to the 4-methylumbelliferyl fluorophore could shift the excitation and emission wavelengths, which may be advantageous for multiplexing assays with other fluorescent probes. medchemexpress.com

Isotopic Labeling: The synthesis of isotopically labeled versions of 4-MUPC (e.g., with ¹⁸O in the phosphate (B84403) group) can be a powerful tool for mechanistic studies and for use in mass spectrometry-based quantitative proteomics. nih.gov

The synthesis of a related compound, 4-methylumbelliferyl phenylphosphonate, highlights the feasibility of creating such analogues. nih.gov These synthetic efforts can lead to substrates that are easier to prepare in large quantities, are more sensitive, or are tailored for specific types of detection methods. nih.gov

Application in In Vitro Cell Culture Models and Ex Vivo Tissue Analysis

4-MUPC and related fluorogenic substrates are extensively used to measure enzyme activity in various biological preparations, moving from purified enzymes to more complex systems that better reflect physiological conditions.

In Vitro Cell Culture Models: Assays using 4-MUPC are readily applied to lysates from cultured cells to measure intracellular enzyme activity. echelon-inc.comnih.gov This is crucial for studying the effects of genetic mutations, disease states, or potential therapeutic compounds on enzyme function within a cellular context. nih.gov For example, fibroblasts from patients with Niemann-Pick disease, a condition caused by deficient acid sphingomyelinase, show virtually no activity when assayed with fluorosphingomyelin substrates. psu.edu

Ex Vivo Tissue Analysis: The methodology is also well-suited for analyzing enzyme activity in tissue homogenates. abcam.cnnih.gov Researchers have successfully used 4-MUPC and similar substrates to measure acid sphingomyelinase activity in various tissues, including:

Human placenta nih.gov

Human brain psu.edu

Glioblastoma multiforme tissues nih.gov

Breast tissue nih.gov

This type of analysis provides vital information about enzyme activity in a specific organ or pathological lesion, linking biochemical function to tissue-level physiology and disease. nih.govnih.gov

| Application Area | Sample Type | Key Findings/Purpose | Source(s) |

| In Vitro | Cultured Skin Fibroblasts | Diagnosis of Niemann-Pick disease by measuring ASM activity. | psu.edu |

| In Vitro | Cell Lysates | General measurement of acid sphingomyelinase activity. | echelon-inc.comnih.gov |

| Ex Vivo | Human Placenta Homogenates | Purification and characterization of acid sphingomyelinase. | nih.gov |

| Ex Vivo | Human Brain Extracts | Analysis of sphingomyelinase activity at different pH optima. | psu.edu |

| Ex Vivo | Human Glioblastoma Tissues | Investigation of lipid metabolism alterations in brain tumors. | nih.gov |

Considerations for In Vivo Research Applications and Imaging Modalities

The application of 4-Methylumbelliferyl Phosphocholine (4-MUPC) in in vivo research, particularly for real-time imaging of enzymatic activity, presents a complex set of challenges and considerations. While 4-MUPC is a well-established fluorogenic substrate for the in vitro and ex vivo assessment of phospholipase C (PLC) and acid sphingomyelinase (ASM) activity, its transition to live animal models is not straightforward. nih.govmdpi.com The primary utility of 4-MUPC lies in its ability to be hydrolyzed by these enzymes into phosphocholine and the highly fluorescent compound 4-methylumbelliferone (4-MU). However, the physiological environment of a living organism introduces multiple variables that can influence the accuracy and feasibility of this reporter system.

A significant consideration for the in vivo use of 4-MUPC and other 4-methylumbelliferone-based substrates is the pH-dependent nature of the 4-MU fluorophore. The fluorescence of 4-MU is maximal at an alkaline pH, which is a notable drawback for assays conducted at the acidic pH characteristic of certain cellular compartments like lysosomes, or at the neutral pH of other cellular environments. acs.org This pH sensitivity can lead to a significant underestimation of enzymatic activity in these physiological settings. To address this limitation, fluorinated derivatives of 4-MU, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), have been developed. These analogs exhibit a lower pKa, resulting in enhanced fluorescence at neutral and acidic pH levels, making them potentially more suitable for in vivo applications where pH can vary. acs.org

Furthermore, the metabolic fate of 4-MUPC and its fluorescent product, 4-MU, within a living organism is a critical factor. The parent compound, 4-methylumbelliferone, undergoes extensive metabolism, primarily through glucuronidation and sulfation, leading to the formation of metabolites like 4-methylumbelliferyl glucuronide (4-MUG) and 4-methylumbelliferyl sulfate (B86663) (4-MUS). nih.gov This rapid metabolic conversion and subsequent excretion can significantly impact the bioavailability and half-life of the fluorescent reporter, complicating the interpretation of imaging data and the correlation of fluorescence intensity with enzymatic activity at a specific site.

The delivery of 4-MUPC to the target tissue and its cellular uptake are also major hurdles. While some studies have explored the use of nanocarriers like liposomes for the targeted delivery of imaging agents to sites of inflammation, the specific encapsulation and delivery of 4-MUPC for in vivo imaging have not been extensively documented. nih.gov The physicochemical properties of the delivery vehicle, such as surface charge and the presence of modifications like polyethylene (B3416737) glycol (PEG), would need to be optimized to ensure accumulation in the desired tissue and to avoid rapid clearance by the reticuloendothelial system. nih.gov

Moreover, the specificity of 4-MUPC as a substrate must be carefully considered in the complex biochemical milieu of a living organism. While it is a known substrate for PLC and ASM, other esterases and phosphatases present in various tissues could potentially hydrolyze 4-MUPC, leading to non-specific fluorescence and confounding the interpretation of results. Distinguishing the activity of the target enzyme from that of other endogenous enzymes is a significant challenge in in vivo imaging applications.

In the context of imaging modalities, the fluorescence properties of 4-MU, with an emission maximum around 445-454 nm, place it in the blue region of the spectrum. nih.gov While suitable for microscopy and certain in vitro plate-based assays, this wavelength is not ideal for deep-tissue in vivo imaging in whole animals due to significant light scattering and absorption by endogenous molecules like hemoglobin. Near-infrared (NIR) fluorescent probes are generally preferred for whole-body imaging as they offer deeper tissue penetration and lower background autofluorescence. researchgate.net Therefore, the direct application of 4-MUPC for whole-animal imaging would likely be limited to superficial tissues or would require invasive techniques such as endoscopic imaging.

| Research Finding | Organism/System | Key Considerations |

| Hydrolysis by placental acid sphingomyelinase | Human Placenta (in vitro) | Demonstrates substrate-enzyme interaction, but in a purified system. nih.gov |

| Substrate for phospholipase C activity | In vitro assay | Confirms its utility in a controlled, non-cellular environment. mdpi.com |

| pH-dependent fluorescence of 4-MU | In vitro assay | Maximum fluorescence at alkaline pH, a limitation for physiological pH. acs.org |

| Metabolism of 4-methylumbelliferone | Mice (in vivo) | Rapid glucuronidation and sulfation affect bioavailability and half-life. nih.gov |

| Liposomal delivery of imaging agents | Mice (in vivo) | Surface charge and PEGylation of liposomes influence accumulation at inflammation sites. nih.gov |

| Use of NIR probes for in vivo imaging | General principle | NIR fluorescence allows for deeper tissue penetration and lower background. researchgate.net |

Future Perspectives and Emerging Research Avenues for 4 Methylumbelliferyl Phosphocholine

Development of Novel Fluorogenic Substrates with Enhanced Properties

The foundational structure of 4-MUPC, based on the 4-methylumbelliferone (B1674119) (4-MU) fluorophore, offers significant opportunities for chemical modification to create next-generation substrates with superior characteristics. A primary limitation of standard 4-MU-based substrates is the pH-dependent nature of the 4-MU fluorophore, which has a pKa of approximately 8.0 and exhibits maximal fluorescence only at an alkaline pH. nih.gov This can be suboptimal for assaying enzymes that have neutral or acidic pH optima.

Research into fluorinated derivatives of 4-MU has shown that it is possible to lower the pKa of the resulting fluorophore, yielding substrates that are significantly more sensitive at physiological or acidic pH. nih.gov For instance, the development of 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) resulted in a substrate that produced a tenfold higher fluorescence signal compared to its non-fluorinated counterpart, MUP, when assaying acid phosphatase activity at pH 5.0. nih.gov This strategy of chemical modification can be directly applied to the 4-MUPC structure. By replacing hydrogen atoms on the umbelliferone (B1683723) ring with electron-withdrawing groups like fluorine, novel phosphocholine (B91661) substrates could be synthesized. These new compounds would be expected to have lower pKa values, enabling highly sensitive, continuous assays of phospholipase C activity under specific physiological or pathological pH conditions, which is crucial for studying cellular compartments like lysosomes.

Table 1: Comparison of Conventional vs. Potentially Enhanced 4-MU Substrates

| Property | Conventional Substrate (e.g., 4-MUPC) | Enhanced Substrate (e.g., Fluoro-4-MUPC) | Rationale for Enhancement |

|---|---|---|---|

| Optimal pH for Fluorescence | Alkaline (pH > 8) | Neutral or Acidic | Lower pKa of the fluorophore allows for strong signal at the enzyme's optimal pH. nih.gov |

| Assay Sensitivity | Moderate at non-alkaline pH | High at physiological/acidic pH | Increased fluorescence quantum yield at lower pH values leads to stronger signals. nih.gov |

| Signal-to-Noise Ratio | Standard | Improved | Higher signal intensity over background fluorescence. |

| Applications | General enzyme assays | Assays in specific cellular compartments (e.g., lysosomes) or disease states with altered pH. |

Integration with Multi-Omics Approaches for Systems-Level Understanding

The study of cellular signaling is rapidly moving from the analysis of single pathways to a more holistic, systems-level approach. Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and phosphoproteomics, aims to build comprehensive models of cellular processes. nih.govnih.gov Quantitative data on enzyme activity, such as that provided by 4-MUPC, can serve as a critical functional layer in these models.

By using 4-MUPC to measure phospholipase C activity across a panel of genetically diverse cell lines or tissues, researchers can generate quantitative trait loci (QTLs) for enzyme function. nih.gov This data can then be integrated with phosphoproteomic analyses to identify the downstream targets of the enzyme and with transcriptomic data to identify regulatory genes. nih.govnih.gov This integrative approach can uncover novel regulators of phosphocholine signaling and reveal how perturbations in this pathway contribute to complex diseases. For example, a multi-omics analysis in mice identified pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) as a key regulator of mitochondrial function in a model of type 2 diabetes. nih.gov A similar approach incorporating 4-MUPC activity could elucidate the role of phospholipase C in metabolic diseases or cancer at a systems level. nih.govumbc.edu

Advancements in Microfluidic and High-Throughput Screening Technologies

The demand for screening large libraries of chemical compounds for potential drug candidates has driven the development of high-throughput screening (HTS) and microfluidic technologies. nih.govunitn.it 4-MUPC is an ideal substrate for such platforms due to its fluorogenic nature, which allows for simple, rapid, and sensitive detection of enzyme activity.

Microfluidic devices, which handle minute volumes of fluids in precisely fabricated channels, offer numerous advantages for enzyme assays. nih.govrsc.org They drastically reduce the consumption of expensive reagents, including the substrate and enzyme, and allow for precise control over reaction conditions. The use of 4-MU-based substrates has already been demonstrated in digital microfluidic platforms for multiplexed newborn screening of diseases like Fabry disease. caymanchem.com Similarly, 4-MUPC can be integrated into microfluidic systems to perform thousands of simultaneous assays, enabling HTS for inhibitors or activators of phospholipase C from large compound libraries. nih.gov This technology could accelerate the discovery of new therapeutics for diseases where phospholipase C activity is dysregulated.

Table 2: Advantages of Using 4-MUPC in Advanced Screening Platforms

| Technology | Key Advantage | Implication for 4-MUPC Assays |

|---|---|---|

| High-Throughput Screening (HTS) | Scalability: Assay tens of thousands of compounds per day. | Enables rapid identification of novel phospholipase C modulators from large chemical libraries. nih.gov |

| Microfluidics | Miniaturization: Reduces reagent volume from microliters to nanoliters. | Lowers the cost per assay, allowing for more extensive screening campaigns. unitn.it |

| Precise Control: Accurate manipulation of fluid flow and mixing. | Increases assay reproducibility and allows for complex, multi-step reactions on a single chip. nih.govrsc.org |

Potential for Targeted Drug Delivery and Theranostic Applications

The term "theranostics" refers to an integrated approach that combines therapeutics and diagnostics, often using a single agent to both identify a disease site and deliver treatment. The chemical structure of 4-MUPC holds untapped potential in this area. The choline (B1196258) phosphate head group is a key component of phosphatidylcholine, a major lipid in eukaryotic cell membranes. This biochemical feature can be exploited for targeted drug delivery. Research has shown that cyclodextrins functionalized with choline phosphate (CP) exhibit excellent cell-membrane-targeting capabilities by binding to phosphatidylcholine on the cell surface, leading to enhanced cellular uptake. nih.gov This principle could be used to design drug delivery systems that specifically target cells based on their membrane composition.

Furthermore, the enzymatic cleavage of 4-MUPC at a pathological site offers a mechanism for targeted release and diagnosis. In a theranostic scenario, a non-toxic, drug-conjugated version of 4-MUPC could be administered systemically. In tissues with overactive phospholipase C (e.g., certain tumors), the compound would be cleaved, releasing the therapeutic agent locally. Simultaneously, the cleavage would liberate the fluorescent 4-MU molecule. This fluorescence could then be detected by advanced imaging techniques, allowing for the visualization of the tumor and confirmation that the drug has reached its target. nih.gov Studies have already demonstrated that 4-MU fluorescence can be used for in vivo tissue imaging, highlighting the feasibility of this approach. nih.govnih.gov

Exploration in New Biological Systems and Pathological Contexts

While 4-MUPC is known as a substrate for phospholipase C, its hydrolysis by other enzymes, such as acid sphingomyelinase, has been reported. nih.gov This cross-reactivity opens up its use in studying diseases beyond those directly linked to phospholipase C. For example, its hydrolysis by placental acid sphingomyelinase suggests its potential as a tool to investigate and diagnose Niemann-Pick disease, a lysosomal storage disorder caused by sphingomyelinase deficiency. nih.gov

The broader family of 4-MU-based substrates is used to diagnose various conditions, including Fabry disease and mucopolysaccharidoses, indicating a proven track record for this class of compounds in clinical diagnostics. caymanchem.com Moreover, the core molecule, 4-methylumbelliferone, and its metabolites have been shown to inhibit hyaluronan synthesis, with therapeutic implications for autoimmune diseases and certain cancers. nih.govnih.gov This suggests that the biological activities of 4-MUPC's cleavage products could be relevant in these contexts. Future research could therefore explore the use of 4-MUPC to probe enzyme activity in a wider range of pathological conditions, including:

Neurodegenerative Diseases: Investigating the role of phosphodiesterases in demyelinating disorders like Multiple Sclerosis. nih.gov

Oncology: Profiling phospholipase C activity in different cancer types, such as hepatocellular carcinoma, to identify new therapeutic targets. nih.gov

Autoimmune Disorders: Examining the interplay between phosphocholine metabolism and inflammatory signaling in conditions like type 1 diabetes. nih.gov

By expanding the application of 4-MUPC into these new biological and pathological contexts, researchers can uncover novel disease mechanisms and develop innovative diagnostic and therapeutic strategies.

Q & A

Basic Research Question

- Store stock solutions at 2–8°C in amber vials to prevent photodegradation .

- Avoid freeze-thaw cycles by aliquoting working concentrations.

- Include antioxidants (e.g., DTT) in reaction buffers for oxygen-sensitive enzymes .

What analytical techniques complement this compound-based assays in phosphocholine metabolism studies?

Advanced Research Question

- LC-HRMS : Quantifies phosphocholine, glycerophosphocholine, and other metabolites with <5% RSD .

- 1H-NMR : Detects real-time changes in choline metabolites in intact cells .

- Isotopic tracing : Uses 13C-labeled choline to track metabolic flux in cancer models .

How do environmental factors (e.g., hypoxia) influence phosphocholine metabolism in cellular assays?

Advanced Research Question

Hypoxia upregulates choline transporters (e.g., CTL1) and alters phosphatase activity. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.